Ácido 2-amino-2-(hidroximetil)-4-metilpentanoico

Descripción general

Descripción

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .

Synthesis Analysis

The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .Molecular Structure Analysis

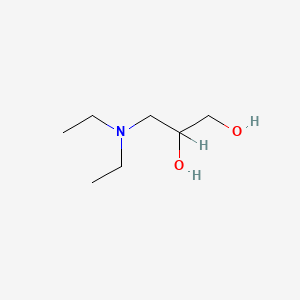

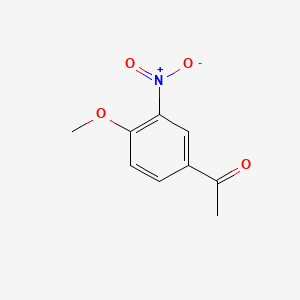

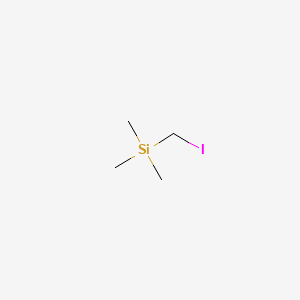

The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .Chemical Reactions Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis

Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .Aplicaciones Científicas De Investigación

Bioquímica Buffer

TRIS se usa ampliamente en bioquímica como un agente tamponador. Ayuda a mantener un pH constante en las soluciones, lo cual es crucial para muchas reacciones bioquímicas .

Laboratorios de Biología Molecular

En biología molecular, los tampones TRIS se utilizan para estabilizar el pH durante los procesos de replicación y transcripción del ADN .

Análisis Químico

TRIS sirve como un estándar primario para estandarizar soluciones ácidas para el análisis químico, asegurando resultados precisos y consistentes .

Permeabilidad de la Membrana Celular

Se aplica a las membranas celulares para aumentar la permeabilidad, lo que puede ser importante para varios estudios celulares y sistemas de administración de fármacos .

Cromatografía de Interacción Hidrófila

Las partículas de sílice funcionalizadas con TRIS se utilizan en la cromatografía de interacción hidrófila, una técnica para separar compuestos en función de su hidrofilia .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Trizma base, is to act as a buffering agent in biochemical and molecular biology applications . It is extensively used in the formulation of buffer solutions, especially for solutions of nucleic acids .

Mode of Action

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid interacts with its targets by maintaining the pH within the physiological range (pH 7 -9) applicable to most living organisms . It is characterized by its optimal pKa of 8.1, making it well-suited for this role .

Biochemical Pathways

The compound affects the biochemical pathways by providing a stable environment for biochemical reactions . It is used in various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .

Pharmacokinetics

It is known to be soluble in water, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid’s action are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical reactions .

Action Environment

Environmental factors such as temperature and concentration can influence the action, efficacy, and stability of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid. For instance, the pH of a Tris buffer increases about 0.03 unit per °C decrease in temperature, and decreases 0.03-0.05 unit per ten-fold dilution .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly as a component of buffer solutions. It interacts with various enzymes and proteins, including lactate dehydrogenase and nucleic acids. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes. Additionally, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid can complex with metal ions in solution, further influencing its biochemical interactions .

Cellular Effects

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid affects various types of cells and cellular processes. It influences cell function by maintaining pH stability, which is essential for cellular metabolism and enzyme activity. The compound can impact cell signaling pathways and gene expression by acting as a buffer in the cellular environment. Its role in stabilizing enzymes and enhancing their effects is particularly noteworthy .

Molecular Mechanism

At the molecular level, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation and activity. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism. Changes in gene expression can occur due to the compound’s buffering capacity, which maintains the optimal pH for various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its buffering capacity can be influenced by temperature and concentration changes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s importance in maintaining pH stability over extended periods .

Dosage Effects in Animal Models

The effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound effectively maintains pH stability without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including enzyme inhibition and metabolic disturbances. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by maintaining the optimal pH for enzymatic reactions. The compound’s interactions with metal ions also play a role in its metabolic functions .

Transport and Distribution

Within cells and tissues, 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions. The compound’s distribution is crucial for its role in maintaining pH stability across different cellular compartments .

Subcellular Localization

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. The compound’s localization is essential for its role in stabilizing enzymes and maintaining pH stability .

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHHTGBNYQWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370029 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7522-44-3 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)